HPLC Retention Time Shift of +309 Seconds vs. Parent Ochratoxin A Enables Unambiguous Chromatographic Resolution
When chromatographed under identical reversed-phase HPLC conditions (acetonitrile–water, 60:40 v/v), the O-methyl, methyl ester derivative (OA-Me2) exhibits a retention time increase of 309 seconds (5.15 minutes) relative to underivatized ochratoxin A [1]. This substantial ΔtR provides unambiguous chromatographic resolution from OTA and from co-extracted matrix interferences, enabling definitive peak assignment in complex biological extracts such as chicken kidney homogenates and human plasma [2].
| Evidence Dimension | HPLC retention time shift (reversed-phase, acetonitrile–water 60:40) |
|---|---|
| Target Compound Data | Retention time increase of +309 s vs. OTA; detectable at 254 nm at levels as low as 3 ng |
| Comparator Or Baseline | Underivatized ochratoxin A (OTA, CAS 303-47-9) under identical mobile phase |
| Quantified Difference | +309 seconds retention time shift |
| Conditions | Reverse-phase HPLC; mobile phase acetonitrile–water (60:40); detection at 254 nm; OA-Me2 prepared via diazomethane derivatization |
Why This Matters
This large, reproducible retention time shift allows OA-Me2 to serve as a chemically defined identity confirmation derivative, eliminating false positives from co-eluting fluorescent matrix components that plague underivatized OTA HPLC-FLD methods.
- [1] Phillips, T. D., et al. (1983). High pressure liquid chromatographic determination of an O-methyl,methyl ester derivative of ochratoxin A. Journal of the Association of Official Analytical Chemists, 66(3), 570–576. PMID: 6863176. View Source
- [2] Phillips, T. D., et al. (1983). High pressure liquid chromatographic determination of an O-methyl,methyl ester derivative of ochratoxin A. Journal of the Association of Official Analytical Chemists, 66(3), 570–576. PMID: 6863176. (Recovery data from chicken kidney homogenates and human plasma). View Source
